molecular formula C12H19NO5 B582524 (S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid CAS No. 1352721-92-6

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B582524
CAS No.: 1352721-92-6
M. Wt: 257.286
InChI Key: OZAWLTYEPXIRGI-VIFPVBQESA-N
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Description

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid ( 1352721-92-6) is a chiral piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound features a stereospecific (S) configuration at the 2-position of the piperidine ring, an N-acetic acid tert-butyl ester side chain, and a 4-oxo (ketone) functionality, making it a valuable multifunctional synthetic building block . Its molecular formula is C12H19NO5 and it has a molecular weight of 257.28 . The specific spatial arrangement of the molecule, confirmed by its SMILES notation O=C( C@H N(CC(OC(C)(C)C)=O)CCC1=O)O, is critical for its interaction with biological systems and is essential for creating stereospecific research compounds . This chemical serves as a key synthetic intermediate for the preparation of more complex piperidine-based structures. Piperidine scaffolds are fundamental components in numerous pharmacologically active compounds, and the presence of multiple reactive sites—the carboxylic acid, the ketone, and the protected ester—allows for selective derivatization . Researchers can leverage this compound to develop potential enzyme inhibitors, receptor modulators, and other bioactive molecules. Its properties are consistent with those of advanced intermediates used in the development of therapeutics for areas such as neurodegenerative diseases, as seen in related piperidine compounds cited in pharmaceutical patents . The product is supplied with a guaranteed high level of purity and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet for comprehensive handling instructions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-10(15)7-13-5-4-8(14)6-9(13)11(16)17/h9H,4-7H2,1-3H3,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWLTYEPXIRGI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856722
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352721-92-6
Record name (2S)-1-(2-tert-Butoxy-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO5C_{12}H_{19}NO_5 with a molecular weight of approximately 257.28 g/mol. The compound features a piperidine ring, which is common in various bioactive molecules, enhancing its pharmacological potential.

Research indicates that compounds containing the piperidine moiety often exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.

CompoundActivityTarget OrganismReference
Compound AAntibacterialE. coli
Compound BAntifungalC. albicans

Case Studies

  • Case Study on Pain Management : A study investigated the efficacy of piperidine derivatives in reducing pain in animal models. The results suggested that these compounds could modulate pain pathways, potentially offering new avenues for analgesic drug development.
  • Case Study on Cancer Cell Lines : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests a potential role in cancer therapy.

Recent Investigations

Recent literature reviews and experimental studies have focused on the synthesis and biological evaluation of piperidine-based compounds. These investigations often reveal:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the piperidine structure affect biological activity.
  • Pharmacokinetics : Studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for evaluating their therapeutic potential.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several tert-butoxycarbonyl-protected piperidine/pyrrolidine derivatives (Table 1). Key similarities include:

  • Boc Protection : A common strategy to enhance stability and control reactivity during synthesis (e.g., 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, CAS 261777-31-5) .
  • Carboxylic Acid Functionality : Critical for further functionalization, such as amide bond formation (e.g., (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid, CAS 96314-29-3) .
  • Heterocyclic Core : Piperidine or pyrrolidine rings, which influence conformational flexibility and binding affinity in drug candidates.

Key Differences :

  • Substituents : The target compound lacks aromatic substituents (e.g., phenyl groups in CAS 96314-29-3 and 261777-31-5) but includes a 4-oxo group, enhancing electrophilicity .
  • Stereochemistry : The (S)-configuration at the 2-position distinguishes it from racemic or other enantiomeric forms (e.g., (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, CAS 1217525-04-6) .

Table 1: Structural Comparison of Selected Analogs

Compound Name CAS Number Molecular Formula Key Features Similarity Score*
(S)-1-(2-(tert-Butoxy)-2-oxoethyl)-4-oxopiperidine-2-carboxylic acid - C₁₃H₂₁NO₅ Boc-protected, 4-oxo, S-configuration Reference
1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid 98303-20-9 C₁₁H₁₉NO₄ Boc-protected, no oxo group 0.95
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₇H₂₁NO₄ Boc-protected, phenyl substituent 0.92
(S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester 790667-49-1 C₁₁H₁₉NO₃ Boc-protected ester, 4-oxo 0.90

*Similarity scores based on Tanimoto coefficients for structural overlap .

Physicochemical Properties
  • Molecular Weight: The target compound (C₁₃H₂₁NO₅, ~279.3 g/mol) is heavier than simpler analogs like (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester (C₁₁H₁₉NO₃, 213.27 g/mol) due to additional oxygen and alkyl groups .
  • Solubility : The carboxylic acid group enhances aqueous solubility compared to ester derivatives (e.g., tert-butyl esters in bis-CNB-GABA intermediates) .

Preparation Methods

Nucleophilic Substitution Approach

A widely reported method involves the alkylation of a piperidine derivative with tert-butyl bromoacetate. The reaction proceeds under basic conditions, typically using potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on the alkyl halide.

Procedure :

  • Starting Material : (S)-4-oxopiperidine-2-carboxylic acid methyl ester.

  • Alkylation : React with tert-butyl bromoacetate in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

  • Base : Potassium tert-butoxide (1.2 equiv) is added dropwise to maintain a pH > 10.

  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Key Data :

ParameterValueSource
Yield72–78%
Reaction Time12–16 hours
Purification MethodColumn Chromatography

Protection-Deprotection Strategy

The tert-butoxycarbonyl (Boc) group is introduced early to protect the carboxylic acid functionality. Subsequent oxidation and deprotection steps ensure regioselectivity.

Example Protocol :

  • Boc Protection : Treat (S)-4-oxopiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Alkylation : As described in Section 2.1.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C.

Challenges :

  • Competing side reactions at the 4-oxo group necessitate careful temperature control.

  • Epimerization at the chiral center is mitigated by maintaining low temperatures during deprotection.

Oxidation and Functional Group Interconversion

The 4-oxo group on the piperidine ring is introduced via oxidation of a secondary alcohol or through RuO₄-mediated cleavage of cyclic ene-carbamates.

RuO₄ Oxidation Method :

  • Substrate : Cyclic ene-carbamate derived from (R)-3-hydroxypiperidine.

  • Conditions : RuO₄ (0.1 equiv) in a biphasic system (CCl₄/H₂O) at 0°C.

  • Outcome : Cleavage of the endo-cyclic double bond yields ω-(N-formylamino)carboxylic acids, which are hydrolyzed to the target compound.

Performance Metrics :

ParameterValueSource
Yield78–82%
Reaction Time4–6 hours

Stereochemical Control

The (S)-configuration at position 2 is achieved through:

  • Chiral Pool Synthesis : Use of enantiomerically pure starting materials, such as (R)-3-hydroxypiperidine.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates.

Case Study :

  • (R)-3-Hydroxypiperidine hydrochloride is acetylated, oxidized to the 4-oxo derivative, and subjected to asymmetric alkylation to install the tert-butoxycarbonylmethyl group.

Comparative Analysis of Synthetic Routes

MethodYieldCost EfficiencyStereocontrolScalability
Nucleophilic Alkylation72–78%HighModerateExcellent
RuO₄ Oxidation78–82%LowHighLimited

The nucleophilic alkylation route is preferred for industrial-scale synthesis due to its scalability and cost-effectiveness, whereas RuO₄ oxidation offers superior stereocontrol for research-scale applications .

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